Cas no 946727-05-5 (3-(3-NITROPHENOXY)PYRROLIDINE)

3-(3-Nitrophenoxy)pyrrolidine is a nitroaromatic compound featuring a pyrrolidine moiety linked via an ether bond to a nitrophenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The nitro group enhances electrophilic properties, facilitating further functionalization, while the pyrrolidine ring contributes to conformational flexibility and potential bioactivity. Its stability under standard conditions ensures reliable handling and storage. This compound is particularly useful in nucleophilic substitution reactions and as a precursor for heterocyclic frameworks. Its well-defined chemical properties support precise applications in medicinal chemistry and material science research.
3-(3-NITROPHENOXY)PYRROLIDINE structure
3-(3-NITROPHENOXY)PYRROLIDINE structure
Product name:3-(3-NITROPHENOXY)PYRROLIDINE
CAS No:946727-05-5
MF:C10H12N2O3
MW:208.213882446289
CID:1001175
PubChem ID:24902330

3-(3-NITROPHENOXY)PYRROLIDINE Chemical and Physical Properties

Names and Identifiers

    • 3-(3-NITROPHENOXY)PYRROLIDINE
    • CS-0458162
    • BB 0260092
    • AKOS006049192
    • 946727-05-5
    • EN300-1859003
    • Inchi: InChI=1S/C10H12N2O3/c13-12(14)8-2-1-3-9(6-8)15-10-4-5-11-7-10/h1-3,6,10-11H,4-5,7H2
    • InChI Key: SRLOKZSYXKQYDZ-UHFFFAOYSA-N
    • SMILES: C1CNCC1OC2=CC=CC(=C2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 208.08500
  • Monoisotopic Mass: 208.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.1Ų
  • XLogP3: 1.5

Experimental Properties

  • PSA: 67.08000
  • LogP: 2.18750

3-(3-NITROPHENOXY)PYRROLIDINE Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-(3-NITROPHENOXY)PYRROLIDINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1859003-5.0g
3-(3-nitrophenoxy)pyrrolidine
946727-05-5
5g
$2981.0 2023-05-26
Enamine
EN300-1859003-2.5g
3-(3-nitrophenoxy)pyrrolidine
946727-05-5
2.5g
$1230.0 2023-09-18
Enamine
EN300-1859003-0.05g
3-(3-nitrophenoxy)pyrrolidine
946727-05-5
0.05g
$528.0 2023-09-18
Enamine
EN300-1859003-5g
3-(3-nitrophenoxy)pyrrolidine
946727-05-5
5g
$1821.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528829-100mg
3-(3-Nitrophenoxy)pyrrolidine
946727-05-5 98%
100mg
¥19526.00 2024-04-24
Enamine
EN300-1859003-0.1g
3-(3-nitrophenoxy)pyrrolidine
946727-05-5
0.1g
$553.0 2023-09-18
Enamine
EN300-1859003-1.0g
3-(3-nitrophenoxy)pyrrolidine
946727-05-5
1g
$1029.0 2023-05-26
Enamine
EN300-1859003-0.25g
3-(3-nitrophenoxy)pyrrolidine
946727-05-5
0.25g
$579.0 2023-09-18
Enamine
EN300-1859003-0.5g
3-(3-nitrophenoxy)pyrrolidine
946727-05-5
0.5g
$603.0 2023-09-18
Enamine
EN300-1859003-10g
3-(3-nitrophenoxy)pyrrolidine
946727-05-5
10g
$2701.0 2023-09-18

Additional information on 3-(3-NITROPHENOXY)PYRROLIDINE

Professional Introduction to Compound with CAS No. 946727-05-5 and Product Name: 3-(3-NITROPHENOXY)PYRROLIDINE

3-(3-NITROPHENOXY)PYRROLIDINE, identified by the chemical abstracts service number CAS No. 946727-05-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of nitrophenyl derivatives, which are widely studied for their diverse biological activities and potential applications in medicinal chemistry. The structural configuration of 3-(3-NITROPHENOXY)PYRROLIDINE incorporates a pyrrolidine ring linked to a nitrophenyl group via an oxygen atom, which contributes to its unique chemical properties and reactivity.

The nitrophenyl moiety in 3-(3-NITROPHENOXY)PYRROLIDINE is a key pharmacophore that influences its interaction with biological targets. The presence of the nitro group enhances the compound's lipophilicity and electronic properties, making it a valuable scaffold for designing molecules with specific pharmacological effects. In recent years, nitrophenyl-containing compounds have been extensively explored for their roles in modulating enzyme activity, receptor binding, and cellular signaling pathways. This has led to their incorporation into various drug discovery programs aimed at developing treatments for neurological disorders, inflammatory diseases, and infectious conditions.

One of the most compelling aspects of 3-(3-NITROPHENOXY)PYRROLIDINE is its potential as a precursor in the synthesis of more complex pharmacological agents. The pyrrolidine ring is a common structural motif in bioactive molecules, known for its ability to enhance metabolic stability and oral bioavailability. By integrating this scaffold with the nitrophenyl group, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic outcomes. The oxygen atom bridging the pyrrolidine and nitrophenyl groups also introduces a site for further functionalization, allowing for the creation of derivatives with enhanced specificity and efficacy.

Recent studies have highlighted the significance of 3-(3-NITROPHENOXY)PYRROLIDINE in the development of novel therapeutic agents. For instance, researchers have demonstrated its utility in designing molecules that target overexpressed enzymes in cancer cells. The nitrophenyl group facilitates interactions with heme-containing proteins, such as cytochrome P450 enzymes, which play crucial roles in drug metabolism and signaling. By modulating these interactions, compounds derived from 3-(3-NITROPHENOXY)PYRROLIDINE may offer new strategies for inhibiting tumor growth and enhancing anti-cancer therapies.

The compound's potential extends beyond oncology; it has also been investigated for its antimicrobial properties. The structural features of 3-(3-NITROPHENOXY)PYRROLIDINE enable it to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This has prompted investigations into its efficacy against resistant strains of bacteria, including those that have developed resistance to conventional antibiotics. Such findings underscore the importance of exploring novel chemical entities like 3-(3-NITROPHENOXY)PYRROLIDINE in combating emerging infectious diseases.

In addition to its biological activities, 3-(3-NITROPHENOXY)PYRROLIDINE exhibits interesting physicochemical properties that make it suitable for formulation development. Its solubility profile allows for versatile administration routes, including oral and intravenous delivery systems. Furthermore, the compound's stability under various storage conditions enhances its practicality in clinical settings. These attributes are critical considerations in drug development pipelines, as they contribute to the overall safety and efficacy of therapeutic agents.

The synthesis of 3-(3-NITROPHENOXY)PYRROLIDINE involves multi-step organic reactions that highlight its synthetic accessibility. Advanced methodologies in medicinal chemistry have enabled efficient production processes, making it feasible to scale up for industrial applications. Researchers have leveraged catalytic techniques and green chemistry principles to optimize synthetic routes, reducing waste generation and improving yield rates. These advancements not only facilitate the production of 3-(3-NITROPHENOXY)PYRROLIDINE but also align with global efforts to promote sustainable pharmaceutical manufacturing.

As research continues to uncover new applications for nitrophenyl-containing compounds, the role of CAS No. 946727-05-5 as a key intermediate becomes increasingly prominent. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits. By fostering innovation in synthetic chemistry and biological evaluation, scientists can harness the full potential of compounds like 3-(3-NITROPHENOXY)PYRROLIDINE to address unmet medical needs.

The future prospects of 3-(3-NITROPHENOXY)PYRROLIDINE are promising, with ongoing studies exploring its role in drug repurposing initiatives. By re-evaluating existing compounds through computational modeling and high-throughput screening, researchers can identify novel therapeutic uses for molecules like CAS No. 946727-05-5. This approach not only accelerates drug discovery but also maximizes resource utilization by leveraging established chemical libraries.

In conclusion,CAS No 946727-05-5 (Product Name: 3-(nitrophenoxy)pyrrolidine) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and diverse biological activities。 Its integration into drug development pipelines holds promise for addressing a wide range of health challenges。 As scientific understanding evolves,the exploration of such compounds will continue to drive innovation,leading to safer,more effective treatments for patients worldwide。

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